molecular formula C12H14BNO4S B8103171 6-Methyl-2-[3-(methylsulfanyl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione

6-Methyl-2-[3-(methylsulfanyl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione

Cat. No.: B8103171
M. Wt: 279.12 g/mol
InChI Key: UYOUZFXQPKCASA-UHFFFAOYSA-N
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Description

6-Methyl-2-[3-(methylsulfanyl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione is a boron-containing compound with a unique structure that includes a dioxazaborocane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-[3-(methylsulfanyl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione typically involves the reaction of boronic acids with appropriate amines and aldehydes under controlled conditions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex boron-containing compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-[3-(methylsulfanyl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .

Mechanism of Action

The mechanism by which 6-Methyl-2-[3-(methylsulfanyl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione exerts its effects involves its ability to participate in various chemical reactions due to the presence of the boron atom. The boron atom can form stable complexes with other molecules, facilitating reactions such as transmetalation in Suzuki–Miyaura coupling . The compound’s reactivity is also influenced by the electronic properties of the dioxazaborocane ring, which can stabilize transition states and intermediates during chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-2-[3-(methylsulfanyl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione is unique due to its specific combination of a dioxazaborocane ring and a methylsulfanyl group. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications in synthesis and research .

Properties

IUPAC Name

6-methyl-2-(3-methylsulfanylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BNO4S/c1-14-7-11(15)17-13(18-12(16)8-14)9-4-3-5-10(6-9)19-2/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYOUZFXQPKCASA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2=CC(=CC=C2)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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